REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH2:7][N:6]([N:8]=O)[C:5]2[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:4]=2[O:3]1.[OH-].[Na+]>CO.O>[NH2:8][N:6]1[C:5]2[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:4]=2[O:3][C:2]([CH3:17])([CH3:1])[CH2:7]1 |f:1.2|
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
formamidinosulfinic acid
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3,4-dihydro-2,2-dimethyl-6-nitro-4-nitroso-2H-1,4-benzoxazine
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(N(C1)N=O)C=C(C=C2)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
69 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled on an ice bath
|
Type
|
ADDITION
|
Details
|
was gradually added
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NN1CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |